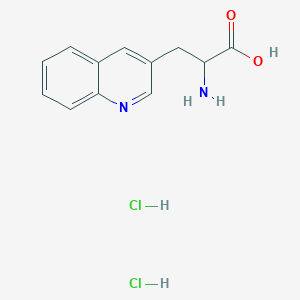

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride

Description

2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride is a synthetic amino acid derivative featuring a quinoline ring substituted at the 3-position. Its molecular formula is C₁₂H₁₄Cl₂N₂O₂, with a molecular weight of 289.16 g/mol . The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base, making it suitable for pharmacological research.

Properties

IUPAC Name |

2-amino-3-quinolin-3-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8;;/h1-5,7,10H,6,13H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPDMDQKBTYUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with amino acids under specific conditions. For instance, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be employed. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines .

Scientific Research Applications

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological processes and interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Amino Acid Derivatives

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride

- Structure: Differs by the quinoline substitution (4-yl vs. 3-yl).

- Properties : CAS 2563594-83-0; stored at room temperature (RT) with solubility data unspecified .

- Applications: Used in research targeting neurological or infectious diseases due to quinoline’s role in modulating enzyme activity .

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride

- Structure: Pyridine ring instead of quinoline; esterified carboxyl group.

- Properties : CAS 240429-07-6; molecular weight 275.15 g/mol .

- Applications: Intermediate in synthesizing bioactive molecules; pyridine derivatives often exhibit lower cytotoxicity than quinolines .

2-((2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)-3-oxo-3-(phenylamino)propanoic acid

Non-Quinoline Amino Acid Dihydrochlorides

4-AZA-DL-LEUCINE DIHYDROCHLORIDE

- Structure: Features a dimethylamino group instead of quinoline.

- Properties : CAS 102029-69-6; molecular weight 205.08 g/mol .

- Applications : Used in metabolic studies; the dihydrochloride form improves solubility for in vitro assays .

L-2,4-Diaminobutyric Acid Dihydrochloride (Dab)

Key Comparative Data

| Compound | Molecular Weight (g/mol) | CAS Number | Core Structure | Key Applications |

|---|---|---|---|---|

| 2-Amino-3-quinolin-3-ylpropanoic acid diHCl | 289.16 | Not specified | Quinoline-3-yl | Research (anticancer, antimicrobial) |

| (S)-2-Amino-3-(quinolin-4-yl)propanoic acid diHCl | 289.16 | 2563594-83-0 | Quinoline-4-yl | Neurological research |

| Ethyl 2-amino-2-(pyridin-3-yl)propanoate diHCl | 275.15 | 240429-07-6 | Pyridine-3-yl | Synthetic intermediate |

| 4-AZA-DL-LEUCINE DIHYDROCHLORIDE | 205.08 | 102029-69-6 | Azaleucine | Metabolic studies |

Pharmacological and Chemical Insights

- Solubility and Bioavailability: Dihydrochloride salts generally exhibit higher solubility than free bases or monohydrochlorides, critical for in vivo efficacy . For example, levocetirizine dihydrochloride (CAS 130018-87-0) is formulated as a dihydrochloride to enhance absorption .

- Structural Impact on Activity: Quinoline-3-yl substitution may improve binding to bacterial gyrase or kinase enzymes compared to 4-yl analogs, as seen in other quinoline derivatives .

- Synthetic Challenges : Thionyl chloride is commonly used to activate carboxyl groups in dihydrochloride synthesis, but reaction conditions must be carefully controlled to avoid side products .

Biological Activity

2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride, also known as S-2-amino-3-(quinolin-3-yl)propanoic acid, is a compound of significant interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride is , with a CAS number of 2253638-81-0. The compound features a quinoline moiety linked to an amino acid structure, which may contribute to its biological properties.

The biological activity of 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride is attributed to its interaction with various molecular targets. The quinoline structure allows for potential binding to enzymes and receptors involved in critical cellular pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways.

- Receptor Interaction : It could interact with neurotransmitter receptors, affecting signaling pathways related to neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride. For instance, research involving related compounds has shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data for Quinoline Derivatives

| Compound | Cell Line | % Inhibition at 100 μM | IC50 (μM) ± SD |

|---|---|---|---|

| Compound 9e | MCF-7 | 97.5 | 1.32 ± 1.9 |

| Compound 9d | MCF-7 | 91.36 | 4.68 ± 1.5 |

| Doxorubicin | MCF-7 | 96.8 | 1.21 ± 0.03 |

This data indicates that derivatives similar to 2-Amino-3-quinolin-3-ylpropanoic acid have promising potential as anticancer agents due to their low IC50 values .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Studies suggest that quinoline derivatives exhibit moderate to good activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent .

Case Studies

Several case studies have documented the effects of quinoline derivatives in clinical and preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that compounds derived from quinoline exhibited significant inhibition of cell growth in breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents in oncology .

- Antimicrobial Efficacy : Another investigation assessed the efficacy of various quinoline derivatives against common pathogens, revealing promising results that warrant further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.